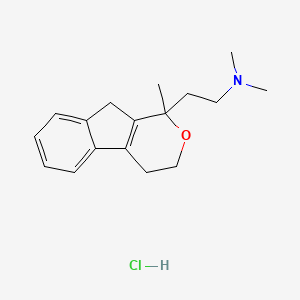

Pirandamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

60218-36-2 |

|---|---|

Molecular Formula |

C17H24ClNO |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |

InChI Key |

OZWMTVPSSFWHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |

Origin of Product |

United States |

Pharmacological Profile and Mechanism of Action Research of Pirandamine Hydrochloride

Elucidation of Neurotransmitter Reuptake Inhibition Mechanisms

Research into Pirandamine (B1207498) hydrochloride has centered on its interaction with monoamine transporters, which are crucial for regulating the concentration of neurotransmitters in the synaptic cleft.

Characterization of Selective Serotonin (B10506) (5-HT) Reuptake Inhibition

Pirandamine hydrochloride was identified as a potent and selective inhibitor of serotonin (5-HT) neuronal uptake. nih.gov In comparative studies, its efficacy as a 5-HT uptake blocker was found to be equivalent to amitriptyline (B1667244) and greater than imipramine (B1671792). nih.gov This selective action classifies Pirandamine as a selective serotonin reuptake inhibitor (SSRI), a category of antidepressants that would become widely known much later. nih.gov The compound's ability to potentiate central 5-HT activity further underscores this primary mechanism. nih.gov

Comparative Analysis with Noradrenaline (NE) Reuptake Inhibition and Related Monoamine Transporters

A key feature of Pirandamine's pharmacological profile is its pronounced selectivity for the serotonin transporter over the norepinephrine (B1679862) (noradrenaline) transporter. nih.gov In contrast to its structural analog, tandamine (B1215340), which is a specific blocker of neuronal NE uptake, Pirandamine was found to be ineffective as an NE uptake blocker or potentiator. This specificity distinguishes it from many tricyclic antidepressants like desipramine, imipramine, and amitriptyline, which typically exhibit varying degrees of both NE and 5-HT reuptake inhibition. nih.gov Furthermore, in vivo studies showed that Pirandamine did not inhibit monoamine oxidase (MAO), another key enzyme in neurotransmitter metabolism. nih.gov

Table 1: Comparative Profile of Monoamine Reuptake Inhibition This interactive table summarizes the primary neurotransmitter reuptake inhibition characteristics of Pirandamine compared to other agents based on in vivo research findings. nih.gov

| Compound | Selective Serotonin (5-HT) Reuptake Inhibition | Noradrenaline (NE) Reuptake Inhibition |

|---|---|---|

| Pirandamine | Yes | No |

| Tandamine | No | Yes |

| Desipramine (DMI) | No | Yes |

| Imipramine (I) | Yes | Yes |

| Amitriptyline (A) | Yes | Yes |

Investigation of Receptor Binding and Modulation

Beyond its effects on neurotransmitter reuptake, the interaction of this compound with various postsynaptic receptors was a subject of investigation to fully characterize its profile.

Studies on Affinities for Monoamine Receptors (e.g., 5-HT1A, 5-HT2A)

While Pirandamine's primary mechanism is the blockade of the serotonin transporter, detailed characterization of its binding affinities for specific postsynaptic monoamine receptor subtypes, such as 5-HT1A and 5-HT2A, is not extensively documented in the available research literature from its period of active investigation. The focus of the initial research was predominantly on its effects on the presynaptic reuptake process.

Research on the Absence of Central Anticholinergic Effects

A significant finding in the pharmacological assessment of this compound is its lack of central anticholinergic effects. nih.gov This is a notable distinction from tricyclic antidepressants such as desipramine, imipramine, and amitriptyline, whose binding to and blockade of muscarinic acetylcholine receptors are responsible for a range of side effects. The absence of this activity suggested a more targeted mechanism of action for Pirandamine. nih.gov

Research into Cellular and Molecular Signaling Pathways Modulated by this compound

The investigation of specific downstream cellular and molecular signaling pathways modulated by this compound is limited. Research conducted during the 1970s primarily focused on the compound's direct effects on neurotransmitter uptake and receptor interactions rather than the subsequent intracellular cascades. Modern antidepressant research often investigates effects on pathways involving Brain-Derived Neurotrophic Factor (BDNF), the mTOR signaling cascade, and other second messenger systems that regulate neuroplasticity and gene expression, but such analyses for Pirandamine are not available in the scientific literature.

Exploration of Downstream Intracellular Pathway Alterations (e.g., PI3K, PKC, Akt, MAPK, ERK)

Currently, there is a lack of specific research data detailing the effects of this compound on the downstream intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), Protein Kinase B (Akt), Mitogen-Activated Protein Kinase (MAPK), and Extracellular Signal-Regulated Kinase (ERK) pathways. The selective inhibition of serotonin reuptake by other agents has been shown to influence these pathways, which are crucial for neuronal plasticity and survival. However, dedicated studies to elucidate the specific impact of this compound on these signaling cascades have not been identified in the available scientific literature.

Table 1: Research Findings on Downstream Intracellular Pathway Alterations

| Pathway | Effect of this compound |

|---|---|

| PI3K | No data available |

| PKC | No data available |

| Akt | No data available |

| MAPK | No data available |

Investigations into Modulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, Vascular Endothelial Growth Factor)

There is no available scientific literature that specifically investigates the modulation of neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF), by this compound. While the enhancement of neurotrophic factor levels is a known downstream effect of some antidepressant agents, particularly selective serotonin reuptake inhibitors, direct studies on this compound's role in this area are absent.

Table 2: Research Findings on Neurotrophic Factor Expression

| Neurotrophic Factor | Effect of this compound |

|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | No data available |

Studies on Gene Expression Regulation in Cellular Models

Scientific investigation into the effects of this compound on the regulation of gene expression in cellular models is not documented in the available literature. Research in this area would be essential to understand the broader molecular changes induced by the compound beyond its immediate effect on serotonin reuptake.

Table 3: Research Findings on Gene Expression Regulation

| Cellular Model | Key Gene Expression Changes Induced by this compound |

|---|

Enzyme Inhibition Studies (e.g., Monoamine Oxidase inhibition in preclinical contexts)

Preclinical in vivo studies have been conducted to assess the enzyme inhibition profile of Pirandamine. This research has demonstrated that Pirandamine does not exhibit inhibitory activity against Monoamine Oxidase (MAO). nih.gov This finding distinguishes it from monoamine oxidase inhibitors (MAOIs), another class of antidepressant medications.

Table 4: Research Findings on Enzyme Inhibition

| Enzyme | Preclinical Finding |

|---|

Preclinical Research Methodologies and Findings for Pirandamine Hydrochloride

In Vitro Studies for Mechanistic Elucidation

In vitro methodologies provide a controlled environment to dissect the molecular interactions of a compound, forming the basis of its pharmacological profile. For Pirandamine (B1207498), these studies were primarily focused on its effects on neurotransmitter systems.

A primary mechanism for many antidepressant drugs is the inhibition of neurotransmitter reuptake from the synaptic cleft. wikipedia.orgnih.gov Assays using preparations of brain tissue or cultured cells expressing specific transporters can quantify a compound's potency for inhibiting the reuptake of neurotransmitters like serotonin (B10506) (5-hydroxytryptamine or 5-HT) and norepinephrine (B1679862) (NE).

In vitro studies conducted in the 1970s established that Pirandamine is a selective serotonin reuptake inhibitor (SSRI). wikipedia.org These investigations demonstrated that it potently blocks the 5-HT transporter while having a significantly weaker effect on the norepinephrine transporter. wikipedia.org This selectivity is a defining characteristic of its preclinical profile. In contrast, its structural analog, tandamine (B1215340), was found to be a selective norepinephrine reuptake inhibitor (NRI), highlighting how minor structural changes can dramatically alter pharmacological targets. wikipedia.orgdrugbank.com

The table below summarizes the primary findings regarding the neurotransmitter uptake inhibition profile of Pirandamine and its analog, Tandamine, based on the available preclinical research.

| Compound | Primary Target | Secondary Target | Classification | Supporting Evidence |

| Pirandamine | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) (Weak) | Selective Serotonin Reuptake Inhibitor (SSRI) | Characterized as a selective 5-HT uptake inhibitor in preclinical studies. wikipedia.org |

| Tandamine | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) (Weak) | Selective Norepinephrine Reuptake Inhibitor (NRI) | Identified as a selective and potent inhibitor of norepinephrine uptake with minimal effects on serotonin. drugbank.comnih.gov |

This table is based on qualitative findings from historical preclinical research. Specific IC50 or Ki values were not detailed in the reviewed literature.

Beyond transporter interactions, receptor binding assays are critical for understanding a drug's broader pharmacological profile and predicting potential side effects. nih.gov These assays measure the affinity (typically as a Ki value) of a compound for a wide range of central nervous system receptors, including muscarinic, adrenergic, and histaminic receptors. nih.govnucleos.com High affinity for these other receptors can lead to unwanted effects such as dry mouth, dizziness, or sedation, which are common with older tricyclic antidepressants that have less selective binding profiles. selleck.co.jp

For Pirandamine, the primary mechanism identified was its selective action on the serotonin transporter. wikipedia.org A detailed, broad-panel receptor binding profile, which would provide Ki values for various other CNS receptors, is not available in the reviewed scientific literature from its period of investigation. Such assays are standard today but were less systematically applied then. Therefore, its affinity for common off-target receptors remains uncharacterized in the public domain.

Modern antidepressant research increasingly focuses on intracellular signaling pathways that regulate neurogenesis and synaptic plasticity, such as the Wnt/β-catenin and mammalian target of rapamycin (B549165) (mTOR) pathways. drugbank.comdntb.gov.uadrugbank.com In vitro studies have shown that some antidepressants can modulate these pathways. For instance, the SSRI fluoxetine (B1211875) has been found to regulate GSK-3β/β-catenin signaling in vitro, a key component of the Wnt pathway. Similarly, certain antidepressants have been shown to activate mTOR signaling in hippocampal neuronal cultures, a pathway linked to synaptogenesis. wikipedia.org

Direct preclinical studies assessing the effect of Pirandamine hydrochloride on the Wnt/β-catenin or mTOR signaling pathways have not been reported in the available literature. These pathways were not a focus of antidepressant research during the 1970s when Pirandamine was being investigated.

The therapeutic effects of antidepressants are now thought to be related to their ability to promote neuronal plasticity, which involves processes like the growth of new neurons (neurogenesis) and the formation of new synapses (synaptogenesis). In vitro models, such as primary neuronal cultures, are used to study a compound's ability to induce changes like dendritic outgrowth and increases in synaptic protein levels.

There are no available studies in the scientific literature that specifically used in vitro culture models to assess the effects of Pirandamine on cellular proliferation or markers of neuronal plasticity. While its mechanism as an SSRI is linked to a class of drugs known to influence neuroplasticity, direct experimental evidence for Pirandamine in this context is lacking.

Investigating the effects of compounds on non-neuronal cell lines, such as cancer cells, can reveal novel therapeutic applications or unexpected biological activities. The serotonin system, which Pirandamine targets, is known to play a role in the growth and proliferation of certain types of tumors. For example, serotonin signaling has been shown to have mitogenic effects in some cancer cell lines, and studies have explored how SSRIs might influence tumor progression.

A review of the available scientific literature found no preclinical studies that evaluated the effects of this compound on the growth, proliferation, or viability of any non-neuronal cell lines, including cancer cells.

In Vivo Animal Model Research

Pharmacological Activity Assessment in Rodent Models

Early research into this compound utilized several established rodent models to characterize its antidepressant-like activity. These models were crucial in differentiating its mechanism of action from other antidepressants of the time.

One key area of investigation was the antagonism of reserpine-induced effects . Reserpine, a drug that depletes monoamines, was known to cause effects in rodents, such as ptosis (eyelid drooping) and hypothermia, which were considered analogous to depressive symptoms. Unlike tricyclic antidepressants such as imipramine (B1671792) and desipramine, pirandamine did not prevent reserpine-induced hypothermia. ncats.ioncats.io However, it was effective in reversing reserpine-induced ptosis. scribd.com This specific profile of activity suggested that pirandamine's mechanism was distinct from that of then-standard antidepressants which acted on norepinephrine systems.

Further studies explored the potentiation of L-Dopa behavioral effects . L-Dopa is a precursor to dopamine (B1211576), and its administration can induce behavioral excitement in rodents. nih.gov Pirandamine was found to potentiate the behavioral effects of L-Dopa, indicating an interaction with dopaminergic pathways, likely secondary to its primary serotonergic action. scribd.com

The apomorphine-induced gnawing model was also employed to assess central nervous system activity. Apomorphine, a dopamine agonist, can induce compulsive gnawing behavior in rodents. nih.govtau.ac.il Studies with pirandamine in this model helped to further elucidate its effects on the central nervous system and differentiate its profile from other psychoactive compounds. While specific data on pirandamine's effect on apomorphine-induced gnawing is not detailed in the provided results, this model was a standard tool for assessing central dopaminergic activity during the period of pirandamine's initial investigation. tau.ac.ildntb.gov.ua

Studies on Organ-Specific Pharmacological Responses

Beyond its central nervous system effects, the pharmacological profile of this compound was also investigated in relation to specific organ systems. Notably, its effects on gastric acid secretion and ulcer formation in rats were examined. nih.govdrugbank.comwikipedia.org These studies were important to understand the broader physiological impact of the compound. Research demonstrated that pirandamine influenced gastric acid secretion and had an effect on the formation of ulcers in rat models. nih.govdrugbank.com

Neurobehavioral Studies in Animal Models Relevant to Central Nervous System Activity

Neurobehavioral studies in various animal models were fundamental to understanding pirandamine's impact on the central nervous system. acetherapeutics.comnih.govdrugbank.commdpi.com As a selective serotonin reuptake inhibitor (SSRI), its primary mechanism involves modulating serotonergic neurotransmission. ncats.iowikipedia.org Preclinical research showed that pirandamine potentiated the behavioral effects of 5-hydroxytryptophan (B29612) (a serotonin precursor) in mice, providing direct evidence of its influence on the serotonin system. ncats.io Unlike some other antidepressants, pirandamine did not exhibit significant central anticholinergic effects. ncats.io The (-)-enantiomer of pirandamine was found to be the more active form, while the (+)-enantiomer was significantly less effective. ncats.io

Investigation in Specific Preclinical Disease Models

While primarily investigated for its antidepressant potential, the mechanisms of action of compounds like pirandamine can offer insights into other disease areas. For instance, preclinical models of cancer are sometimes used to understand the role of specific cellular pathways that might be modulated by a drug. nih.gov Although direct studies of pirandamine in cancer models for mechanistic insight were not found in the search results, the methodologies for such investigations are well-established.

Ex Vivo and In Silico Approaches in this compound Research

To complement in vivo studies, researchers employed ex vivo and in silico methods to gain a more detailed understanding of pirandamine's pharmacology.

Analysis of Brain Tissue Uptake and Distribution in Preclinical Models

Ex vivo analysis was crucial for determining how this compound interacts with its target organ, the brain. Studies involving the administration of the compound to preclinical models, followed by the analysis of brain tissue, provided valuable data on its ability to cross the blood-brain barrier and its distribution within the brain. drugbank.comnih.govgoogle.com Research demonstrated that pirandamine affects the brain's uptake of norepinephrine and 5-hydroxytryptamine (serotonin). dntb.gov.ua

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

In silico approaches, such as computational modeling and molecular dynamics simulations , have become increasingly important in drug discovery and development. nih.govmdpi.comnih.govmdpi.comnih.govcecam.org These methods allow researchers to model the interaction between a ligand, like pirandamine, and its molecular target at an atomic level. nih.govmdpi.com By simulating the dynamic behavior of the drug-target complex, scientists can gain insights into the binding mechanisms and the structural features that determine a compound's activity. nih.govmdpi.com While specific molecular dynamics studies for pirandamine were not detailed in the search results, these techniques are standard in modern pharmaceutical research for understanding ligand-target interactions and guiding the design of new molecules. mdpi.comcecam.org

Below is an interactive data table summarizing the preclinical research findings for this compound.

| Research Area | Model/Method | Key Finding |

| Pharmacological Activity | Rodent models (Reserpine antagonism) | Did not prevent reserpine-induced hypothermia, but did reverse ptosis. ncats.ioncats.ioscribd.com |

| Rodent models (L-Dopa potentiation) | Potentiated the behavioral effects of L-Dopa. scribd.com | |

| Organ-Specific Responses | Rat models | Influenced gastric acid secretion and ulcer formation. nih.govdrugbank.com |

| Neurobehavioral Effects | Mouse models | Potentiated behavioral effects of 5-hydroxytryptophan; (-) enantiomer is more active. ncats.io |

| Brain Uptake | Preclinical models | Affects brain uptake of norepinephrine and 5-hydroxytryptamine. dntb.gov.ua |

Structure Activity Relationship Sar and Structural Modifications Research of Pirandamine Hydrochloride

Identification of Key Structural Moieties Contributing to Serotonin (B10506) Reuptake Inhibition

The selective inhibition of serotonin reuptake by pirandamine (B1207498) is attributed to the specific arrangement of its structural components. The core of pirandamine's activity lies in its rigid tricyclic indeno[2,1-c]pyran ring system, which likely orients the pharmacophoric elements in a conformationally favorable manner for binding to the serotonin transporter.

Key structural moieties of pirandamine that are hypothesized to be critical for its SERT inhibitory activity include:

The Indeno[2,1-c]pyran Core: This fused heterocyclic system forms the rigid backbone of the molecule. Its specific geometry is thought to be essential for fitting into the binding pocket of the serotonin transporter. The indenopyran moiety likely engages in hydrophobic and van der Waals interactions with amino acid residues in the transporter.

The Dimethylaminoethyl Side Chain: The basic nitrogen atom of the dimethylaminoethyl group is a common feature in many SSRIs. It is protonated at physiological pH and is believed to form a crucial ionic interaction with an acidic amino acid residue, such as aspartate, in the binding site of the serotonin transporter. The length and flexibility of this side chain are also important factors that can influence binding affinity.

While specific studies systematically modifying these moieties in pirandamine are not extensively documented in publicly available literature, general SAR principles for SSRIs suggest that alterations to these key features would significantly impact potency and selectivity. For instance, changes in the substitution pattern on the aromatic ring of the indene (B144670) moiety or modifications to the length and branching of the aminoalkyl side chain would likely alter the binding affinity and selectivity for SERT over other monoamine transporters.

Table 1: Hypothetical Structure-Activity Relationship of Pirandamine Analogs (This table is illustrative and based on general principles of SSRI pharmacology, as specific experimental data for a wide range of pirandamine analogs is not readily available in the literature.)

| Modification | Hypothesized Impact on SERT Inhibition | Rationale |

|---|---|---|

| Removal of the dimethylamino group | Significant loss of activity | Eliminates the key ionic interaction with the transporter. |

| Shortening or lengthening of the ethyl side chain | Reduced potency | Alters the distance of the basic nitrogen from the core, disrupting optimal interaction. |

| Substitution on the aromatic ring of the indene moiety | Variable (increase or decrease in potency/selectivity) | Depends on the nature and position of the substituent, affecting electronic properties and steric interactions. |

| Replacement of the pyran oxygen with sulfur or nitrogen | Altered potency and selectivity profile | Changes the geometry and electronic distribution of the tricyclic core. |

Impact of Stereochemistry on the Biological Activity of Pirandamine Hydrochloride and its Analogs

The majority of biological macromolecules, including transporters like SERT, are chiral. nih.gov This inherent chirality often leads to stereoselective interactions with small molecule ligands. Many successful drugs are single enantiomers, as often one enantiomer is significantly more active or has a better safety profile than the other. nih.gov

Pirandamine possesses a chiral center, and therefore can exist as a pair of enantiomers. While specific studies on the stereoisomers of pirandamine are not widely reported, it is highly probable that the two enantiomers exhibit different biological activities. One enantiomer is likely to have a higher affinity for the serotonin transporter than the other due to a more favorable three-dimensional arrangement of its functional groups within the chiral binding pocket of SERT.

The differential activity of stereoisomers is a well-established principle in pharmacology. For example, the antidepressant drug escitalopram (B1671245) is the S-enantiomer of citalopram (B1669093) and is responsible for virtually all of the serotonin reuptake inhibition.

Table 2: Hypothetical Biological Activity of Pirandamine Enantiomers (This table is illustrative, as specific experimental data on the enantiomers of pirandamine is not readily available in the literature.)

| Enantiomer | Hypothesized SERT Binding Affinity (Ki) | Hypothesized Norepinephrine (B1679862) Transporter (NET) Binding Affinity (Ki) | Hypothesized Dopamine (B1211576) Transporter (DAT) Binding Affinity (Ki) |

|---|---|---|---|

| (R)-Pirandamine | Higher affinity (e.g., in the low nanomolar range) | Lower affinity | Lower affinity |

| (S)-Pirandamine | Lower affinity (e.g., in the micromolar range) | Lower affinity | Lower affinity |

Design and Synthesis of Novel Analogs for Enhanced Selectivity and Potency

The development of novel analogs of pirandamine would aim to enhance its potency for SERT and improve its selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), to minimize potential side effects. The synthesis of such analogs would likely involve modifications to the core indeno[2,1-c]pyran structure and the dimethylaminoethyl side chain.

Synthetic strategies could include:

Modification of the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring of the indene moiety to explore electronic and steric effects on binding.

Alterations to the Pyran Ring: Bioisosteric replacement of the oxygen atom in the pyran ring with other heteroatoms like sulfur or nitrogen to create novel heterocyclic cores.

Variation of the Amino Side Chain: Synthesis of analogs with different lengths of the alkyl chain, alternative amine substitutions (e.g., monomethyl, cyclic amines), or incorporation of the nitrogen into a heterocyclic ring to modulate basicity and steric bulk.

The synthesis of pirandamine itself can be achieved through a multi-step process, and similar synthetic routes could be adapted for the creation of its analogs.

Table 3: Hypothetical Novel Pirandamine Analogs and Their Design Rationale (This table is for illustrative purposes, as specific examples of synthesized and tested pirandamine analogs for enhanced selectivity and potency are not extensively documented.)

| Analog Structure | Design Rationale | Expected Improvement |

|---|---|---|

| Fluorinated pirandamine | Introduce a fluorine atom on the aromatic ring to potentially enhance binding affinity through favorable interactions. | Increased potency for SERT. |

| Pyrrolidinyl analog | Replace the dimethylamino group with a pyrrolidine (B122466) ring to introduce conformational rigidity and alter basicity. | Improved selectivity for SERT over NET and DAT. |

| Thio-pirandamine | Replace the pyran oxygen with a sulfur atom to modify the core structure's geometry and electronic properties. | Potentially altered potency and selectivity profile. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective drugs. nih.gov

For pirandamine and its analogs, a QSAR study would involve the calculation of various molecular descriptors for each compound, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) which are important for electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors would then be correlated with the experimentally determined SERT binding affinities of the compounds using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A robust QSAR model could then be used to virtually screen a library of designed pirandamine analogs and prioritize the most promising candidates for synthesis and biological evaluation. While specific QSAR studies on pirandamine are not found in the available literature, the application of such methods to this chemical scaffold would be a valuable step in the development of new SSRIs.

Table 4: Key Descriptors in a Hypothetical QSAR Model for Pirandamine Analogs (This table is illustrative, as a specific QSAR model for pirandamine has not been published.)

| Descriptor Type | Example Descriptor | Hypothesized Correlation with SERT Affinity |

|---|---|---|

| Electronic | Partial charge on the basic nitrogen | Positive (a more negative charge may indicate stronger ionic interaction) |

| Hydrophobic | LogP | Optimal range (too high or too low may be detrimental) |

| Steric | Molecular volume | Negative (larger molecules may not fit the binding site) |

| Topological | Wiener index | Variable (reflects molecular branching and compactness) |

Synthetic Chemistry and Process Research for Pirandamine Hydrochloride

Established Synthetic Routes and Reaction Pathways

The synthesis of pirandamine (B1207498) is built upon established principles of organic chemistry, transforming relatively simple precursors into the complex target molecule through a sequence of reliable reactions.

The synthesis begins with the condensation of 1-indanone (B140024) with ethyl bromoacetate (B1195939) in the presence of zinc metal. nucleos.com This initial step creates the carbon skeleton necessary for the subsequent cyclization that forms the piperidine (B6355638) ring of the pirandamine molecule.

The transformation from 1-indanone to pirandamine hydrochloride is a multi-step process where each reaction plays a critical role in constructing the final architecture of the molecule.

Reformatsky Reaction: The synthesis is initiated by a Reformatsky reaction. nucleos.com This reaction involves the condensation of a ketone, in this case, 1-indanone, with an α-halo ester (ethyl bromoacetate) using metallic zinc. wikipedia.orgiitk.ac.in The zinc metal undergoes oxidative insertion into the carbon-bromine bond of the ester to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgbyjus.com This enolate is sufficiently nucleophilic to add to the carbonyl group of 1-indanone, and subsequent acidic workup yields a β-hydroxy ester. wikipedia.orgiitk.ac.in A key advantage of this reaction is that the organozinc reagent is less reactive than Grignard or organolithium reagents, preventing undesired side reactions with the ester group. wikipedia.org The reaction is typically carried out in an inert solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Acid-Catalyzed Dehydration: Following the formation of the β-hydroxy ester, the hydroxyl group is removed via an acid-catalyzed dehydration. This elimination reaction creates a carbon-carbon double bond, resulting in an α,β-unsaturated ester. This step is crucial as it introduces the electrophilic center needed for the subsequent cyclization step.

Condensation (Michael Addition): The α,β-unsaturated ester is then subjected to a condensation reaction with 3-(dimethylamino)propylamine. This reaction proceeds via a Michael addition, where the primary amine of the propylamine (B44156) derivative acts as a nucleophile, attacking the β-carbon of the unsaturated system. This forms a new carbon-nitrogen bond and attaches the side chain required in the final product.

Amide Formation (Intramolecular Cyclization): After the Michael addition, the molecule contains both a secondary amine and an ester functional group. Under suitable conditions, an intramolecular cyclization occurs. The secondary amine attacks the carbonyl carbon of the ester, displacing the ethoxy group and forming a six-membered lactam (a cyclic amide). This key step forges the piperidine ring, completing the tricyclic core of pirandamine.

Hydride Reduction: In the final step of the synthesis, the lactam is reduced to the corresponding cyclic amine. This transformation is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The hydride reagent reduces the amide carbonyl group completely to a methylene (B1212753) group (CH₂), yielding pirandamine. The resulting free base is then treated with hydrochloric acid to form the more stable and handleable this compound salt.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

| 1 | Reformatsky Reaction | 1-indanone, Ethyl bromoacetate, Zn | β-hydroxy ester | Forms C-C bond and adds ester side chain. nucleos.comwikipedia.org |

| 2 | Dehydration | Acid catalyst (e.g., H₂SO₄) | α,β-unsaturated ester | Creates an electrophilic center for cyclization. |

| 3 | Condensation | 3-(dimethylamino)propylamine | Amino ester | Introduces the dimethylaminopropyl side chain. |

| 4 | Amide Formation | Heat or catalyst | Tricyclic lactam | Forms the piperidine ring via intramolecular cyclization. |

| 5 | Hydride Reduction | LiAlH₄ | Pirandamine (free base) | Reduces the lactam to the final amine. |

Development of Novel Synthetic Methodologies for Improved Yield and Efficiency

While the established route provides a reliable method for synthesizing pirandamine, research in organic chemistry continuously seeks to improve synthetic efficiency. For pirandamine, the development of novel methodologies could focus on several areas. Although specific literature detailing novel routes for pirandamine is not abundant, general principles of synthetic innovation can be applied. lsu.eduiiserpune.ac.in

Potential improvements could involve:

Alternative Catalysts: The classic Reformatsky reaction uses stoichiometric zinc. nucleos.com Exploring catalytic versions of this reaction or alternative carbon-carbon bond-forming reactions could offer a more atom-economical and environmentally friendly approach. beilstein-journals.org

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could allow for better control over reaction parameters like temperature and reaction time, potentially leading to higher yields and purity while enhancing safety and scalability.

Enantioselective Synthesis Approaches for Pure Isomers

Pirandamine possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The established synthesis produces a racemic mixture (an equal mixture of both enantiomers). However, in pharmaceutical contexts, it is often the case that one enantiomer is responsible for the desired biological activity.

While specific, published enantioselective syntheses of pirandamine are not widely reported in the reviewed literature, several modern asymmetric synthesis strategies could be applied to produce pure isomers. rsc.orgbeilstein-journals.org

Potential enantioselective approaches include:

Asymmetric Reduction: The reduction of an intermediate could be targeted for asymmetry. For instance, if the tricyclic lactam were first oxidized to a cyclic imine, this imine could be reduced using a chiral catalyst (e.g., a chiral ruthenium or rhodium complex) and a hydrogen source in a process known as asymmetric transfer hydrogenation. beilstein-journals.org This would create the chiral center with a preference for one enantiomer.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the precursors. This auxiliary would direct the stereochemical outcome of a key bond-forming reaction, after which it would be removed, leaving behind an enantiomerically enriched product.

Asymmetric Reformatsky Reaction: The initial Reformatsky reaction itself could potentially be rendered enantioselective by the addition of a chiral ligand to coordinate with the zinc enolate, thereby influencing the facial selectivity of the addition to the 1-indanone. beilstein-journals.org

Optimization of Synthetic Processes for Academic and Research Scale Production

Optimizing a synthetic route for laboratory-scale production involves systematically refining reaction conditions to maximize yield, purity, and reproducibility while minimizing cost and reaction time. otavachemicals.commdpi.com For the pirandamine synthesis, optimization would focus on each of the key steps identified in the established pathway.

The process involves adjusting various parameters and observing the effect on the reaction's outcome. ijcce.ac.ir This can include modifications to temperature, reaction time, solvent, and the ratio of reactants. nih.gov

| Step | Parameter to Optimize | Potential Modifications | Goal |

| Reformatsky Reaction | Zinc Activation | Pre-treatment with acids, heat, or sonication. | Increase reaction rate and yield. |

| Solvent | Screen various ethers (THF, Et₂O) or solvent mixtures. | Improve solubility and reaction efficiency. byjus.com | |

| Temperature | Conduct reaction at various temperatures from ambient to reflux. | Balance reaction rate against side product formation. | |

| Dehydration | Acid Catalyst | Test different acids (H₂SO₄, p-TsOH) and concentrations. | Achieve complete conversion with minimal charring. |

| Cyclization/Reduction | Reducing Agent | Compare LiAlH₄ with other hydrides (e.g., boranes). | Improve yield, simplify workup, and enhance safety. |

| Purification | Develop efficient crystallization or chromatography methods. | Obtain high-purity final product for research use. |

By methodically investigating these parameters, a more robust and efficient process can be developed, ensuring a reliable supply of this compound for academic and research purposes.

Advanced Analytical Techniques for Pirandamine Hydrochloride Research

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating components in a mixture, making them indispensable for determining the quantity and purity of a drug substance like Pirandamine (B1207498) hydrochloride. shimadzu.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). creative-proteomics.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, while also reducing solvent consumption. creative-proteomics.comnucleos.com

For Pirandamine hydrochloride research, UPLC would be particularly advantageous for high-throughput screening applications, such as analyzing samples from metabolism studies or process chemistry development. uj.edu.plresearchgate.net The increased sensitivity of UPLC, especially when coupled with mass spectrometry (UPLC-MS), is ideal for detecting and quantifying low-level impurities and metabolites. uj.edu.pl The transfer of a validated HPLC method to a UPLC system would allow for a dramatic increase in sample analysis speed without compromising the quality of the separation. uj.edu.pl

Spectroscopic Techniques for Structural Characterization and Confirmation in Research (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are crucial for elucidating and confirming the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of an organic molecule. mdpi.com For this compound, ¹H NMR would be used to identify the different types of protons and their connectivity in the molecule, while ¹³C NMR would identify all the unique carbon atoms. nih.gov Two-dimensional NMR experiments like COSY and HSQC would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete molecular framework. The presence of specific chemical shifts would confirm key functional groups, such as the N,N-dimethyl group, the methyl group at position 1, and the protons on the aromatic ring. ipb.ptresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. europa.eu The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-O stretching for the pyran ether linkage, and C-N stretching for the tertiary amine would be visible. nist.govresearchgate.net The broad absorption associated with the N-H⁺ stretch of the hydrochloride salt would also be a key feature. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. ijpras.comsphinxsai.com this compound's indene (B144670) moiety acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax). bioglobax.com This technique is simpler than HPLC but can be used for quantitative analysis based on the Beer-Lambert law, particularly for determining concentration in solutions like dissolution media where this compound is the sole absorbing species. ijper.org A typical UV scan would be performed to determine the λmax, which would then be used for quantification. sphinxsai.comijper.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, aliphatic protons on the pyran and ethylamine (B1201723) moieties, and distinct singlets for the three methyl groups (C1-CH₃ and N(CH₃)₂). |

| ¹³C NMR | Distinct signals for aromatic carbons, aliphatic carbons, and the three methyl carbons. |

| IR | Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C-O ether stretch (~1050-1150 cm⁻¹), broad N-H⁺ salt peak. |

| UV-Vis | Maximum absorbance (λmax) in the UV region (e.g., ~220-280 nm) due to the indene electronic transitions. |

Mass Spectrometry Applications in Investigating Metabolic Pathways and Metabolite Identification in Preclinical Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure. researchgate.net When coupled with a separation technique like LC (LC-MS), it is the primary tool for studying drug metabolism. wikimedia.org

In preclinical studies of this compound, LC-MS would be used to identify metabolites in biological matrices such as plasma, urine, and liver microsome incubates. uni-konstanz.denih.gov High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) would be used to fragment the parent drug and its metabolites, providing structural information to identify the sites of metabolic modification. wikimedia.org

Potential metabolic pathways for Pirandamine, a tertiary amine, that could be investigated include:

N-demethylation: Loss of one or both methyl groups from the dimethylamino moiety.

Hydroxylation: Addition of a hydroxyl group, likely on the aromatic ring.

Oxidation: Oxidation of the pyran ring or other aliphatic positions.

These studies are critical for understanding the drug's pharmacokinetic profile and identifying any potentially active or toxic metabolites. nih.gov

Electrophoretic Methods and Other Separation Techniques for Complex Mixture Analysis

Electrophoretic methods separate molecules based on their migration in an electric field, which is dependent on their charge, size, and shape. nih.govthermofisher.com Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent. cirad.fr

For this compound, a cationic compound, Capillary Zone Electrophoresis (CZE) could be employed for purity analysis and the determination of related impurities. nih.govmdpi.com Its separation mechanism, being orthogonal to reversed-phase chromatography, can provide complementary information on the purity profile of the drug substance. latamjpharm.org While not as commonly used as HPLC for routine pharmaceutical quality control, its unique selectivity makes it a valuable problem-solving tool for complex separation challenges.

Future Directions and Emerging Research Avenues for Pirandamine Hydrochloride

Exploration of Additional Molecular Targets and Polypharmacology

Initial studies characterized Pirandamine (B1207498) as a selective serotonin (B10506) reuptake inhibitor (SSRI). ncats.io However, the full spectrum of its pharmacological activity may be broader. The concept of polypharmacology, where a single compound interacts with multiple targets, is a key consideration in modern drug discovery. Future research should involve comprehensive binding assays and functional screening against a wide array of receptors, transporters, and enzymes.

Emerging evidence suggests that some antidepressants, initially thought to be highly selective, may interact with other targets like organic cation transporters (OCT) and the plasma membrane monoamine transporter (PMAT), which also clear biogenic amines and could modulate the effects of primary uptake inhibitors. acs.org Investigating whether Pirandamine or its enantiomers interact with these or other "non-traditional" targets could reveal new mechanisms and potential therapeutic applications. ncats.ioacs.org For example, its analog, Tandamine (B1215340), was found to possess significant anticholinergic activity in human volunteers, a property not initially highlighted in Pirandamine's profile. ncats.io A comprehensive screening of Pirandamine could uncover similar secondary activities.

Investigation in Novel Preclinical Disease Models Beyond Traditional Psychiatric Applications

The characterization of Pirandamine has been largely confined to its potential as an antidepressant. ncats.io However, its mechanism as an SSRI suggests potential utility in a wider range of conditions. Modern preclinical research utilizes a diverse array of animal and cellular models to explore new therapeutic indications.

For instance, SSRIs have been investigated for their effects on neurodevelopmental disorders, eating disorders, and even for non-neurological conditions. wikipedia.org There is also growing interest in the antifungal potential of SSRIs, with some studies showing their ability to inhibit the growth of pathogenic fungi like Cryptococcus gattii and Candida spp. nih.gov Preclinical studies could explore Pirandamine's efficacy in models of these conditions. Furthermore, research into related compounds has shown that modulators of neurotransmission can influence the development of high-endothelial venules (HEVs) or tertiary lymphoid organs (TLOs), suggesting a potential role in immunomodulation. google.com Evaluating Pirandamine in such novel preclinical models could significantly expand its therapeutic profile beyond its original psychiatric focus.

Application of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Optimization

The advancement of computational chemistry and artificial intelligence (AI) provides powerful tools for re-evaluating and optimizing existing compounds like Pirandamine. mdpi.com These in silico methods can predict molecular interactions, identify potential new targets, and guide the design of novel analogs with improved properties. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate the chemical structure of Pirandamine and its analogs with their biological activity. mdpi.comfrontiersin.org This can help identify the key structural features responsible for its effects and predict the activity of new, unsynthesized derivatives.

Molecular Docking: This technique simulates the binding of Pirandamine to various protein targets, providing insights into its binding affinity and mode of interaction. nih.govrsc.orgmdpi.com Docking studies could be used to screen Pirandamine against a library of receptors to identify new potential targets or to understand differences in activity between its enantiomers. ncats.ionih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of Pirandamine when interacting with a target protein over time, offering a more detailed understanding of the stability and nature of the binding. rsc.orgnih.gov

By applying these computational tools, researchers can generate hypotheses about Pirandamine's polypharmacology and mechanisms of action, which can then be tested experimentally. mdpi.com This integration of computational and experimental approaches can accelerate the discovery of new uses for Pirandamine and the development of optimized analogs. nih.gov

Development of Advanced in vitro and in vivo Research Models for Complex Biological Systems

The limitations of traditional 2D cell cultures and animal models in fully recapitulating human physiology are well-recognized. researchgate.netaxionbiosystems.com The development of more sophisticated research models offers a more accurate way to study the effects of compounds like Pirandamine.

Advanced models relevant for Pirandamine research include:

Human-induced Pluripotent Stem Cells (hiPSCs): hiPSCs can be differentiated into various cell types, including serotonergic neurons. frontiersin.org These cells, derived from patients, can be used to study how genetic variations might influence the response to Pirandamine. frontiersin.org

Brain Organoids: These are 3D self-organizing structures derived from stem cells that mimic the architecture and cellular complexity of the developing human brain. researchgate.netnih.gov Brain organoids provide a powerful in vitro platform to study the effects of Pirandamine on neurodevelopment, synaptogenesis, and neural network activity in a human-relevant context. axionbiosystems.comtechnologynetworks.com

Organ-on-a-chip Technology: These microfluidic devices can co-culture different organoid types, such as liver and heart organoids, to study multi-organ interactions and metabolism-dependent effects of a drug. researchgate.net This could be used to investigate the metabolism of Pirandamine and its potential effects on other organs in an integrated system.

The use of these advanced models can provide more predictive and human-relevant data on the efficacy and mechanisms of Pirandamine, bridging the gap between preclinical research and clinical application. researchgate.net For example, differentiated HT22 cells, a mouse hippocampal neuronal cell line, have been shown to be a viable in vitro system for assessing the efficacy of serotonin reuptake inhibitors. frontiersin.org

Q & A

Q. What strategies improve the reproducibility of in vitro pharmacokinetic models for this compound?

- Methodological Answer : Use factorial design (e.g., DOE) to optimize dissolution testing parameters (e.g., pH, agitation rate). Apply kinetic models (e.g., zero-order, Higuchi) to analyze release data. Validate methods via inter-laboratory comparisons and adherence to FDA guidelines for bioequivalence studies .

Q. How can researchers address discrepancies in reported toxicological profiles of this compound across species?

- Methodological Answer : Perform interspecies scaling using allometric models (e.g., body surface area normalization). Conduct dose-response studies in multiple species (e.g., rodents, primates) with matched metabolic pathways. Use toxicogenomic profiling (e.g., RNA-seq) to identify species-specific gene expression patterns .

Q. What experimental frameworks ensure regulatory compliance when studying this compound in human cell lines or tissues?

- Methodological Answer : Align with institutional review board (IRB) protocols for ethical sourcing of biological materials. Document chain-of-custody for human-derived samples and adhere to EMA/FDA guidelines for in vitro diagnostics. Include negative controls and blinded analyses to mitigate bias .

Q. What gaps exist in current research on this compound, and how can they be prioritized for future studies?

- Methodological Answer : Systematic literature reviews using PICO (Population, Intervention, Comparison, Outcome) frameworks can identify gaps (e.g., long-term neurochemical effects). Prioritize studies with high translational potential, such as combinatorial therapies or biomarker discovery. Leverage open-access databases (e.g., PubChem, ChEMBL) for target validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.